molecular formula C11H17ClN2O3S B14771625 (S)-2-Amino-N-(4-(methylsulfonyl)benzyl)propanamide hydrochloride

(S)-2-Amino-N-(4-(methylsulfonyl)benzyl)propanamide hydrochloride

Katalognummer: B14771625
Molekulargewicht: 292.78 g/mol
InChI-Schlüssel: DXUKCKCDHUMPPV-QRPNPIFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-(4-(methylsulfonyl)benzyl)propanamide hydrochloride is a chiral compound with potential applications in various fields of chemistry and biology. The compound features an amino group, a benzyl group substituted with a methylsulfonyl group, and a propanamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-(methylsulfonyl)benzyl)propanamide hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:

    Protection of the amino group: The amino group of the starting material is protected using a suitable protecting group to prevent unwanted reactions.

    Formation of the benzyl intermediate: The protected amino compound is reacted with 4-(methylsulfonyl)benzyl chloride under basic conditions to form the benzyl intermediate.

    Deprotection: The protecting group is removed to regenerate the free amino group.

    Amidation: The free amino group is then reacted with a suitable carboxylic acid derivative to form the propanamide moiety.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-(4-(methylsulfonyl)benzyl)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides or amines.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N-(4-(methylsulfonyl)benzyl)propanamide hydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-(4-(methylsulfonyl)benzyl)propanamide hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The molecular targets and pathways involved can vary, but typically involve interactions with specific proteins or enzymes, leading to modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-2-Amino-N-(4-(methylsulfonyl)phenyl)propanamide
  • (S)-2-Amino-N-(4-(methylsulfonyl)benzyl)butanamide

Uniqueness

(S)-2-Amino-N-(4-(methylsulfonyl)benzyl)propanamide hydrochloride is unique due to its specific combination of functional groups and chiral center, which can impart distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C11H17ClN2O3S

Molekulargewicht

292.78 g/mol

IUPAC-Name

(2S)-2-amino-N-[(4-methylsulfonylphenyl)methyl]propanamide;hydrochloride

InChI

InChI=1S/C11H16N2O3S.ClH/c1-8(12)11(14)13-7-9-3-5-10(6-4-9)17(2,15)16;/h3-6,8H,7,12H2,1-2H3,(H,13,14);1H/t8-;/m0./s1

InChI-Schlüssel

DXUKCKCDHUMPPV-QRPNPIFTSA-N

Isomerische SMILES

C[C@@H](C(=O)NCC1=CC=C(C=C1)S(=O)(=O)C)N.Cl

Kanonische SMILES

CC(C(=O)NCC1=CC=C(C=C1)S(=O)(=O)C)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.